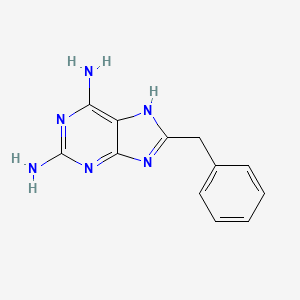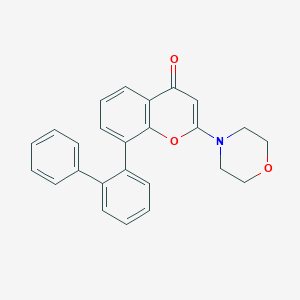
8-Biphenyl-2-yl-2-morpholin-4-ylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-biphenyl-2-yl-2-morpholin-4-ylchromen-4-one is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a biphenyl group, a morpholine ring, and a chromenone core, which contribute to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-biphenyl-2-yl-2-morpholin-4-ylchromen-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-biphenyl-2-yl-2-morpholin-4-ylchromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone core to a dihydrochromenone.
Substitution: The biphenyl and morpholine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromenone compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
8-biphenyl-2-yl-2-morpholin-4-ylchromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 8-biphenyl-2-yl-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, such as the PI3K/AKT pathway, which plays a crucial role in cell proliferation and survival. The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-morpholin-4-yl-8-phenylchromen-4-one
- 8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one
- 2-morpholin-4-yl-7-phenyl-4H-chromen-4-one
Uniqueness
8-biphenyl-2-yl-2-morpholin-4-ylchromen-4-one stands out due to its unique combination of a biphenyl group, morpholine ring, and chromenone core. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H21NO3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-8-(2-phenylphenyl)chromen-4-one |
InChI |
InChI=1S/C25H21NO3/c27-23-17-24(26-13-15-28-16-14-26)29-25-21(11-6-12-22(23)25)20-10-5-4-9-19(20)18-7-2-1-3-8-18/h1-12,17H,13-16H2 |
InChI Key |
VKLCRMQPVMPSKE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


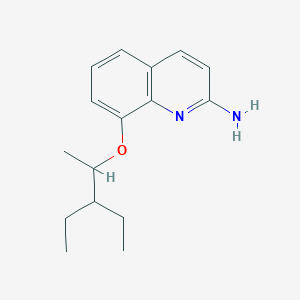

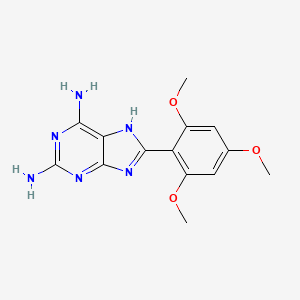
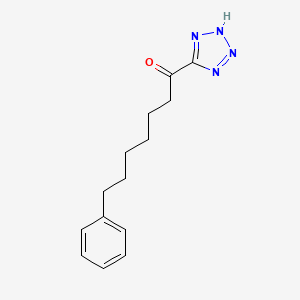


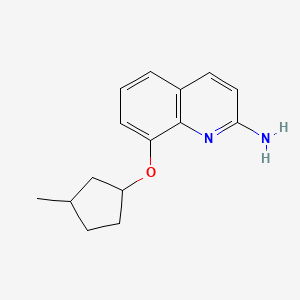


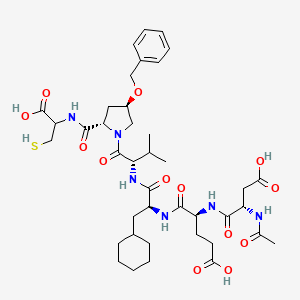

![8-[(3-Trifluoromethyl)benzyloxy]caffeine](/img/structure/B10845787.png)
